
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 is a 13C-labeled derivative of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl. This compound is primarily used for research purposes, particularly in the fields of chemistry and biology. The labeling with 13C allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves several steps, starting with the preparation of theophylline derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the benzyl group.
Methylsulfonylation: Addition of the methylsulfonyl group to the theophylline core.
13C Labeling: Incorporation of the 13C isotope into the compound.
The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity. The exact conditions can vary depending on the desired scale and purity requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and purification systems to produce the compound in bulk while maintaining high purity standards.
化学反应分析
Types of Reactions
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and other halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzyl derivatives.
科学研究应用
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 has several scientific research applications:
Chemistry: Used as a probe in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves its interaction with specific molecular targets. The 13C labeling allows for detailed tracking and analysis of the compound within biological systems. The molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
8-(o-Fluoro-benzyl)theophylline: The non-labeled version of the compound.
8-(o-Fluoro-benzyl)theophylline methylsulfonyl: Without the 13C labeling.
Theophylline derivatives: Various derivatives with different functional groups.
Uniqueness
The primary uniqueness of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 lies in its 13C labeling, which allows for advanced analytical techniques such as NMR spectroscopy. This makes it particularly valuable for detailed molecular studies and research applications.
属性
分子式 |
C15H15FN4O4S |
|---|---|
分子量 |
368.36 g/mol |
IUPAC 名称 |
9-[(2-fluorophenyl)methyl]-1,3-di((113C)methyl)-8-methylsulfonylpurine-2,6-dione |
InChI |
InChI=1S/C15H15FN4O4S/c1-18-12-11(13(21)19(2)15(18)22)17-14(25(3,23)24)20(12)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3/i1+1,2+1 |
InChI 键 |
LOASVMSZPWJMRK-ZDOIIHCHSA-N |
手性 SMILES |
CS(=O)(=O)C1=NC2=C(N1CC3=CC=CC=C3F)N(C(=O)N(C2=O)[13CH3])[13CH3] |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3F)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
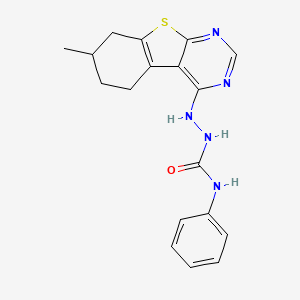
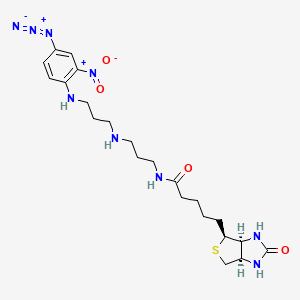
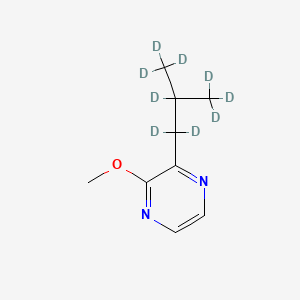

![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)


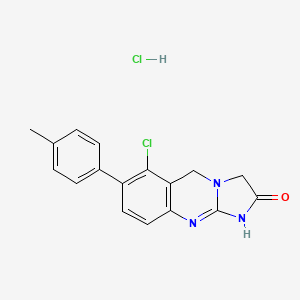
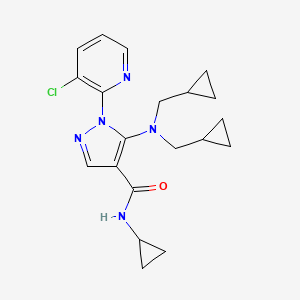
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
